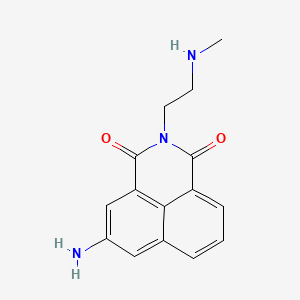

N'-Desmethyl Amonafide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Metabolite Characterization and Cytotoxicity

N'-Desmethyl amonafide is identified as a metabolite of azonafide, a derivative of amonafide, in studies involving rat liver cytosol. It's been found that this metabolite, along with others, exhibits decreased cytotoxicity relative to azonafide. However, N'-desmethyl metabolites retain some topoisomerase II inhibitory activity, though less potent than azonafide, indicating a potential role in cancer treatment through DNA interaction mechanisms (Mayr et al., 1998).

Pharmacodynamic Studies

Research on amonafide, which includes this compound as a metabolite, focuses on its extensive metabolism and the impact of acetylator phenotype on patient responses. These studies provide insights into the pharmacodynamics of amonafide and its metabolites, crucial for understanding their therapeutic potential and toxicity profiles in different patient groups (Ratain et al., 1993).

Novel Drug Development

This compound, as a metabolite of amonafide, plays a role in the development of new anticancer agents. Studies have synthesized novel naphthalimide derivatives with similar structures to amonafide, aiming to improve therapeutic effectiveness and reduce toxicity. These efforts underscore the importance of understanding amonafide's metabolites in the development of more effective cancer treatments (Norton et al., 2008).

Impact on Pharmacokinetics and Toxicity

Investigations into the pharmacokinetics of amonafide and its metabolites, including this compound, reveal their significant role in determining the drug's efficacy and toxicity profile. This research is pivotal for dosing strategies and managing side effects in cancer therapy (Ratain et al., 1995).

Enhancing Anticancer Drug Delivery

This compound, as a derivative of amonafide, has influenced the development of advanced drug delivery systems. For example, studies on conjugating amonafide with glycopolymers onto nanodiamond surfaces for enhanced drug delivery in breast cancer treatment illustrate the potential of using amonafide derivatives in novel therapeutic applications (Zhao et al., 2018).

Mecanismo De Acción

Target of Action

N’-Desmethyl Amonafide primarily targets DNA topoisomerase 2-alpha and DNA topoisomerase 2-beta . These enzymes play a crucial role in DNA replication, transcription, and repair by controlling the topological states of DNA. By targeting these enzymes, N’-Desmethyl Amonafide can interfere with these critical cellular processes .

Mode of Action

N’-Desmethyl Amonafide acts as a DNA intercalating agent and an inhibitor of topoisomerase II . As an intercalating agent, it inserts itself between the DNA base pairs, causing distortions in the DNA helix. This distortion can inhibit the normal functioning of the DNA, including replication and transcription processes . As a topoisomerase II inhibitor, it prevents the re-ligation step of the enzyme’s catalytic cycle, which leads to the accumulation of DNA breakages .

Biochemical Pathways

The inhibition of topoisomerase II can lead to DNA damage, triggering cell cycle arrest and apoptosis .

Pharmacokinetics

It is known that its parent compound, amonafide, is extensively metabolized and detected in plasma and urine . Amonafide is metabolized in part to N-acetyl-amonafide, and the N-acetylation phenotype is determined using caffeine as the substrate .

Result of Action

The result of N’-Desmethyl Amonafide’s action is primarily the induction of DNA damage, leading to cell cycle arrest and apoptosis . This can inhibit the growth of cancer cells and potentially lead to their death . The exact molecular and cellular effects can vary depending on the specific type of cancer and the individual patient’s characteristics .

Action Environment

The action, efficacy, and stability of N’-Desmethyl Amonafide can be influenced by various environmental factors. For instance, the drug’s metabolism and action can be affected by the patient’s N-acetylation phenotype . Furthermore, factors such as the tumor microenvironment, the presence of other drugs, and the patient’s overall health status can also influence the drug’s action .

Propiedades

IUPAC Name |

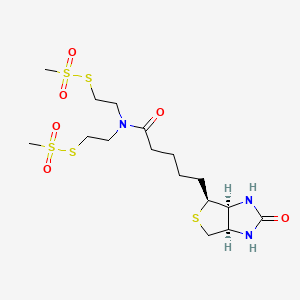

5-amino-2-[2-(methylamino)ethyl]benzo[de]isoquinoline-1,3-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3O2/c1-17-5-6-18-14(19)11-4-2-3-9-7-10(16)8-12(13(9)11)15(18)20/h2-4,7-8,17H,5-6,16H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFLYCGLQHZUVQZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCN1C(=O)C2=CC=CC3=CC(=CC(=C32)C1=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50675803 |

Source

|

| Record name | 5-Amino-2-[2-(methylamino)ethyl]-1H-benzo[de]isoquinoline-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50675803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114991-16-1 |

Source

|

| Record name | 5-Amino-2-[2-(methylamino)ethyl]-1H-benzo[de]isoquinoline-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50675803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: What is the relevance of N'-Desmethyl Amonafide in the context of Mitonafide administration?

A1: this compound is a significant metabolite of Mitonafide, reaching substantial plasma concentrations after intravenous administration of the parent drug. The study demonstrates that this compound reaches an exposure (AUC) that is 28% relative to Mitonafide, highlighting its potential pharmacological importance. [] Further investigation into its activity and potential contribution to the overall therapeutic or adverse effect profile of Mitonafide is warranted.

Q2: How does the elimination half-life of this compound compare to Mitonafide?

A2: The study indicates that this compound exhibits a terminal elimination half-life of 27.5 hours. [] This is comparable to the terminal half-life of Mitonafide itself, which is reported as 26.9 hours. This suggests that this compound persists in the body for a similar duration as the parent drug, potentially contributing to its overall pharmacological profile.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

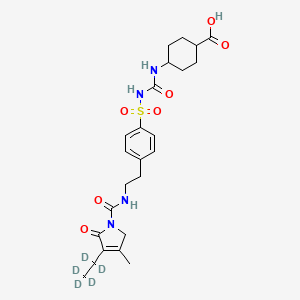

![(3aR,4R,5R,6aS)-4-[3-(Ethyleneketal)decanyl]hexahydro-5-hydroxy-2H-cyclopenta[b]furan-2-one-d15](/img/structure/B565111.png)

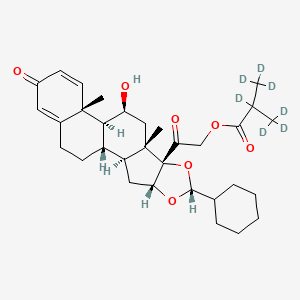

![2-Azido-3,4-dimethylimidazo[4,5-f]quinoline-d3](/img/structure/B565115.png)

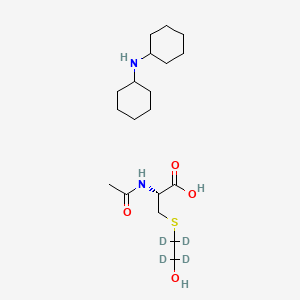

![3,8-Dimethyl-2-nitro-3H-imidazo[4,5-F]quinoxaline-d3](/img/structure/B565116.png)

![2-Hydroxyamino-3,8-dimethylimidazo[4,5-f]quinoxaline-d3](/img/structure/B565117.png)

![2-Amino-3,4,7,8-tetramethyl-3H-imidazo[4,5-F]quinoxaline-d3](/img/structure/B565118.png)

![2-{2-[4-(3,6-Dimethyl-3-heptyl)phenoxy]ethoxy}ethanol](/img/structure/B565130.png)